molecular formula C23H19ClN4OS B5103285 N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 5964-93-2

N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5103285
CAS RN: 5964-93-2
M. Wt: 434.9 g/mol
InChI Key: PTMGCMLJRSHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity. In

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of various cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide exhibits low toxicity and has no significant adverse effects on the biochemical and physiological parameters of the body. However, further studies are required to determine the long-term effects of this compound on the body.

Advantages and Limitations for Lab Experiments

N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. This compound exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. Additionally, this compound has shown low toxicity and has no significant adverse effects on the body. However, the limitations of this compound include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

For the research on N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in vivo. Additionally, the potential of this compound as a drug candidate for cancer treatment, anti-inflammatory therapy, and antimicrobial activity should be further explored. Furthermore, the development of novel derivatives of N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide may lead to the discovery of more potent compounds with better efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 3-chlorobenzaldehyde, phenylhydrazine, and thiourea with benzyl bromide and acetic anhydride. The reaction is carried out in the presence of a base catalyst such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has shown significant potential in various scientific research applications. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also demonstrated antimicrobial activity against various microorganisms, including gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4OS/c24-19-11-7-10-18(14-19)22-26-27-23(28(22)20-12-5-2-6-13-20)30-16-21(29)25-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMGCMLJRSHNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387032
Record name N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5964-93-2
Record name N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.